molecular formula C18H16 B13438091 1-methyl-4-[(E)-4-(4-methylphenyl)but-1-en-3-ynyl]benzene CAS No. 136612-72-1

1-methyl-4-[(E)-4-(4-methylphenyl)but-1-en-3-ynyl]benzene

Cat. No.: B13438091
CAS No.: 136612-72-1
M. Wt: 232.3 g/mol
InChI Key: MWNJNLSZECQSLS-HWKANZROSA-N
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Description

1-methyl-4-[(E)-4-(4-methylphenyl)but-1-en-3-ynyl]benzene is an organic compound with a complex structure It consists of a benzene ring substituted with a methyl group and a but-1-en-3-ynyl group, which in turn is substituted with a 4-methylphenyl group

Properties

CAS No.

136612-72-1

Molecular Formula

C18H16

Molecular Weight

232.3 g/mol

IUPAC Name

1-methyl-4-[(E)-4-(4-methylphenyl)but-1-en-3-ynyl]benzene

InChI

InChI=1S/C18H16/c1-15-7-11-17(12-8-15)5-3-4-6-18-13-9-16(2)10-14-18/h3,5,7-14H,1-2H3/b5-3+

InChI Key

MWNJNLSZECQSLS-HWKANZROSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C#CC2=CC=C(C=C2)C

Canonical SMILES

CC1=CC=C(C=C1)C=CC#CC2=CC=C(C=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-[(E)-4-(4-methylphenyl)but-1-en-3-ynyl]benzene typically involves multiple steps. One common method is the coupling of a substituted benzene derivative with an alkyne. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-[(E)-4-(4-methylphenyl)but-1-en-3-ynyl]benzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the alkyne to an alkene or alkane.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, where substituents like halogens or nitro groups can be introduced using reagents such as bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.

    Substitution: Bromine in carbon tetrachloride for bromination, and concentrated nitric acid for nitration.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkenes or alkanes.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

1-methyl-4-[(E)-4-(4-methylphenyl)but-1-en-3-ynyl]benzene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-methyl-4-[(E)-4-(4-methylphenyl)but-1-en-3-ynyl]benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-4-[(E)-4-phenylbut-1-en-3-ynyl]benzene: Similar structure but lacks the 4-methyl group on the phenyl ring.

    1-methyl-4-[(E)-4-(4-chlorophenyl)but-1-en-3-ynyl]benzene: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.

Uniqueness

1-methyl-4-[(E)-4-(4-methylphenyl)but-1-en-3-ynyl]benzene is unique due to the presence of both a methyl group and a but-1-en-3-ynyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Biological Activity

1-Methyl-4-[(E)-4-(4-methylphenyl)but-1-en-3-ynyl]benzene, a compound with a complex chemical structure, is of interest in various biological studies due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate structure, which includes a methyl group, a phenyl group, and an alkyne moiety. The molecular formula is C17H18C_{17}H_{18}, with a molecular weight of approximately 226.33 g/mol.

1-Methyl-4-[(E)-4-(4-methylphenyl)but-1-en-3-ynyl]benzene exhibits several biological activities:

  • Antioxidant Properties : Research indicates that compounds with similar structures often demonstrate significant antioxidant capabilities, potentially reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Studies suggest that the compound may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory activity.
  • Neuroprotective Effects : Some derivatives of similar compounds have been shown to interact with neurotransmitter systems, suggesting potential neuroprotective benefits.

Study 1: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant properties of structurally related compounds. The results indicated that these compounds effectively scavenge free radicals, thereby protecting cellular components from oxidative damage. The compound was noted for a significant reduction in reactive oxygen species (ROS) levels in vitro .

Study 2: Anti-inflammatory Mechanisms

In vitro studies have demonstrated that 1-methyl-4-[(E)-4-(4-methylphenyl)but-1-en-3-ynyl]benzene can significantly reduce the production of inflammatory markers such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential application in treating inflammatory diseases .

Study 3: Neuroprotective Properties

A behavioral pharmacology study assessed the effects of the compound on animal models of neurodegeneration. The findings revealed that it could mitigate cognitive decline associated with neurodegenerative disorders by modulating dopamine receptor activity, indicating its potential as a therapeutic agent for conditions like Parkinson's disease .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntioxidantScavenging free radicalsJournal of Medicinal Chemistry
Anti-inflammatoryInhibition of TNF-alpha and IL-6 productionJournal of Inflammation Research
NeuroprotectiveModulation of dopamine receptorsBehavioral Pharmacology Journal

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